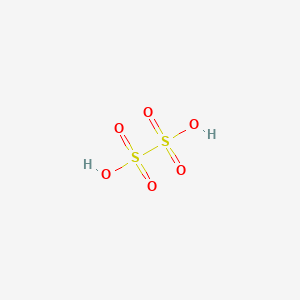
Diarsenic acid
Overview
Description
Diarsenic acid, also known as arsenic acid, is a chemical compound with the formula H₄As₂O₇. It is a derivative of arsenic and is known for its strong oxidizing properties. This compound is less commonly encountered compared to other arsenic compounds but plays a significant role in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diarsenic acid can be synthesized through the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction typically proceeds as follows: [ \text{As}_2\text{O}_3 + 2\text{HNO}_3 + 2\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{AsO}_4 + \text{NO} ]
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the processing of arsenic-containing ores. The ore is roasted in the presence of oxygen, leading to the formation of arsenic trioxide, which is then further oxidized to form this compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form arsenic pentoxide (As₂O₅).
Reduction: It can be reduced to arsenous acid (H₃AsO₃) or elemental arsenic under specific conditions.
Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Zinc, sulfur dioxide.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Arsenic pentoxide.
Reduction: Arsenous acid, elemental arsenic.
Substitution: Various organoarsenic compounds.
Scientific Research Applications
Diarsenic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other arsenic compounds.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in chemotherapy, particularly in the treatment of certain types of leukemia.
Industry: Utilized in the manufacturing of glass, ceramics, and as a wood preservative.
Mechanism of Action
Diarsenic acid exerts its effects primarily through its strong oxidizing properties. It can disrupt cellular processes by oxidizing thiol groups in proteins and enzymes, leading to the inhibition of essential biochemical pathways. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Arsenic Trioxide (As₂O₃): A precursor to diarsenic acid, used in similar applications but with different reactivity.
Arsenous Acid (H₃AsO₃): A reduced form of arsenic acid, with distinct chemical properties and uses.
Arsenic Pentoxide (As₂O₅): A more oxidized form, used as a strong oxidizing agent.
Uniqueness: this compound is unique in its balance of oxidizing strength and stability, making it suitable for specific applications where other arsenic compounds may not be as effective. Its ability to participate in a variety of chemical reactions also sets it apart from its counterparts.
Properties
IUPAC Name |
arsonooxyarsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As2H4O7/c3-1(4,5)9-2(6,7)8/h(H2,3,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQUFONDOVFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)O[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2H4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7778-39-4 (Parent) | |
| Record name | Diarsenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058603 | |
| Record name | Diarsenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-15-1 | |
| Record name | Diarsenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diarsenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diarsenic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diarsenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)











